molecular formula C12H20O2 B3329688 Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate CAS No. 623935-92-2

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate

Cat. No.: B3329688
CAS No.: 623935-92-2
M. Wt: 196.29 g/mol
InChI Key: BBAPLWXMGDNNPA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate is a chemical compound with diverse applications in scientific research. It is used in drug synthesis, material characterization, and organic chemistry investigations. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with ethyl, methyl, and propan-2-ylidene groups.

Preparation Methods

The synthesis of Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the alkylation of cyclopentanone followed by esterification.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity. Catalysts such as acids or bases may be used to facilitate the reactions.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.

Chemical Reactions Analysis

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It serves as a precursor for the synthesis of drugs with potential therapeutic applications.

    Medicine: Research on this compound includes its potential use in drug delivery systems and as a scaffold for designing new therapeutic agents.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific application. For example, in drug development, the compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as mthis compound and ethyl 2-methyl-5-isopropylidenecyclopentane-1-carboxylate share structural similarities.

    Uniqueness: The presence of the ethyl group and the specific arrangement of substituents on the cyclopentane ring give this compound distinct chemical and physical properties. These properties make it particularly useful in certain synthetic and industrial applications.

Properties

IUPAC Name

ethyl 2-methyl-5-propan-2-ylidenecyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-5-14-12(13)11-9(4)6-7-10(11)8(2)3/h9,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAPLWXMGDNNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCC1=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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